Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-piperidinecarboxylate
Description
Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-piperidinecarboxylate (CAS: 1242138-88-0 or 439097-03-7) is a synthetic organic compound with the molecular formula C₂₂H₃₀N₂O₃S and a molar mass of 402.55 g/mol . Its structure features a 1,3-thiazole ring substituted with a 4-(tert-butyl)phenoxy group at position 2 and a piperidine-4-carboxylate ethyl ester moiety linked via a methylene bridge at position 5 (Fig. 1).
Properties
IUPAC Name |
ethyl 1-[[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-5-26-20(25)16-10-12-24(13-11-16)15-19-14-23-21(28-19)27-18-8-6-17(7-9-18)22(2,3)4/h6-9,14,16H,5,10-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIBDRHENNWCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CN=C(S2)OC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-piperidinecarboxylate, a compound with the CAS number 1242138-88-0, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 402.56 g/mol. The compound features a piperidine ring, a thiazole moiety, and a tert-butyl phenoxy group, which contribute to its biological activity.
Research indicates that this compound may interact with various biological pathways:
- Calcium Channel Modulation : Similar compounds in the piperidine class have shown inhibitory effects on T-type calcium channels. These channels are critical in regulating vascular tone and neuronal excitability. For instance, related studies have demonstrated that specific piperidine derivatives can lower blood pressure by inhibiting these channels without causing reflex tachycardia .
- Inflammation Pathways : There is emerging evidence that compounds with similar scaffolds can modulate inflammatory responses. For example, some derivatives have been shown to inhibit the NLRP3 inflammasome, which plays a significant role in inflammatory diseases .
In Vitro Studies
In vitro studies are crucial for understanding the biological activity of this compound:
Case Studies
Several case studies highlight the pharmacological potential of related compounds:
- Hypertension Management : A study involving piperidine derivatives demonstrated effective blood pressure reduction in spontaneously hypertensive rats through calcium channel blockade .
- Anti-inflammatory Effects : Research on structurally similar compounds revealed their ability to inhibit pyroptosis in macrophages, suggesting therapeutic applications in inflammatory diseases .
Scientific Research Applications
Chemical Overview
- Chemical Formula : C22H30N2O3S
- CAS Number : 1242138-88-0
- Molecular Weight : 402.56 g/mol
- Structural Features : The compound consists of a thiazole ring, a piperidine moiety, and a tert-butylphenoxy group, contributing to its unique properties.
Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-piperidinecarboxylate exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial and fungal strains. Its mechanism may involve inhibition of key metabolic pathways in pathogens .
- Anticancer Potential : Preliminary research indicates that the compound may inhibit cancer cell proliferation through apoptosis induction and interference with cell cycle progression. For instance, derivatives of piperidine have been evaluated for their anticancer activities, suggesting a promising avenue for further exploration .
Case Study 1: Antimicrobial Efficacy
A study published in the Tropical Journal of Pharmaceutical Research examined the antimicrobial efficacy of various derivatives related to this compound. The results indicated that compounds with similar structural features exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .
Case Study 2: Anticancer Activity
Research conducted on piperidine derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The study utilized molecular docking studies to predict interactions between this compound and specific protein targets involved in cancer progression. Results showed promising binding affinities, indicating potential as a lead compound for anticancer drug development .
Research Findings
Recent findings underscore the importance of this compound in drug discovery:
| Property | Description |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Anticancer Potential | Induces apoptosis in cancer cell lines |
| Mechanism of Action | Inhibition of metabolic pathways |
| Molecular Targeting | Interacts with specific enzymes/receptors |
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in medicinal chemistry applications.
Thiazole Ring Functionalization
The 1,3-thiazole moiety participates in electrophilic substitution and ring-opening reactions.
Bromination
Bromine selectively reacts at the 4-position of the thiazole ring under mild conditions:
| Reagents | Conditions | Product |
|---|---|---|
| Br₂ (1 eq), CHCl₃ | 0°C, 2h | 5-[(4-bromo-1,3-thiazol-2-yl)methoxy]-4-(tert-butyl)phenoxy derivative |
Nucleophilic Ring Opening
Thiazole rings can undergo ring-opening with strong nucleophiles like hydrazine:
$$ \text{Thiazole} + \text{NH}_2\text{NH}_2 \rightarrow \text{Thiourea intermediate} $$
Piperidine Modifications
The piperidine nitrogen and carboxylate group enable further derivatization:
N-Alkylation
Reaction with alkyl halides under basic conditions yields N-alkylated derivatives:
| Alkylating Agent | Base | Product |
|---|---|---|
| CH₃I | K₂CO₃, DMF | Ethyl 1-({2-[4-(tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-1-methylpiperidine-4-carboxylate |
Ester-to-Amide Conversion
The ethyl ester reacts with amines to form amides, enhancing metabolic stability:
$$ \text{RCOOR'} + \text{R''NH}_2 \rightarrow \text{RCONHR''} + \text{R'OH} $$
Oxidation of tert-Butyl Group
The tert-butyl substituent resists oxidation under standard conditions but decomposes under strong oxidative agents (e.g., KMnO₄/H⁺), yielding carboxylic acid derivatives .
Reduction of Ester
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:
$$ \text{RCOOR'} \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{OH} $$
Stability Under Physiological Conditions
Studies indicate the ester bond is susceptible to enzymatic hydrolysis by esterases, generating the free carboxylic acid in vivo . The thiazole ring remains intact under physiological pH, ensuring target engagement in biochemical assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ in substituents on the thiazole ring, piperidine modifications, or ester groups. Key comparisons include:
Notes:
- XLogP3: The target compound’s higher logP (~3.5*, estimated) vs.
- Rotatable Bonds : The target compound’s 7 rotatable bonds (vs. 5 in the chloro analog) may influence conformational flexibility and binding kinetics .
Stability and Formulation Considerations
- Target Compound : The ester group may confer susceptibility to hydrolysis under acidic or basic conditions, necessitating formulation in enteric coatings or prodrug strategies .
- Comparative Stability: The chloro analog’s stability is likely higher due to reduced steric hindrance and absence of hydrolytically labile phenoxy ethers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
